![molecular formula C18H21F3N4O3 B2868733 2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2202083-70-1](/img/structure/B2868733.png)

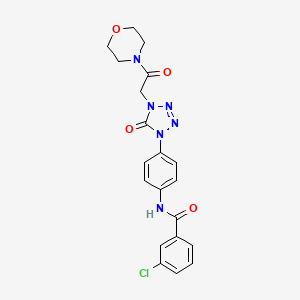

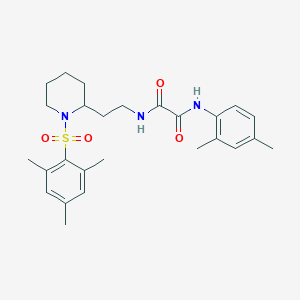

2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The compound also contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products.

Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including alkylation, acylation, and various types of cycloaddition reactions . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.Aplicaciones Científicas De Investigación

Unconventional Piperidines Synthesis

The compound plays a role in the development of new polyfunctionalized piperidine derivatives through catalytic reactions. It serves as a building block in the regioselective introduction of functional groups to pyridine, enabling the synthesis of unconventional piperidines with unique substitution patterns. This methodology opens up possibilities for creating novel piperidine derivatives with potential applications in medicinal chemistry and materials science (Crotti, Berti, & Pineschi, 2011).

Antitumor Activity

Research on polymethoxylated fused pyridine ring systems, which include derivatives structurally related to the compound , has shown promising antitumor activity. Specific derivatives have demonstrated broad-spectrum antitumor effects against various cancer cell lines, indicating the potential of such compounds in cancer therapy. The studies highlight the role of methoxylated and pyrazole-containing pyridine derivatives in developing new anticancer agents (Rostom, Hassan, & El-Subbagh, 2009).

Antimicrobial Applications

Compounds featuring pyrazole and pyridine moieties, akin to the chemical structure , have been investigated for their antimicrobial properties. The synthesis of novel thiazolo[3, 2]pyridines containing the pyrazolyl moiety and their subsequent evaluation for antimicrobial activities underscore the potential of such compounds in addressing microbial resistance. These findings support the exploration of pyrazole-pyridine derivatives as a basis for developing new antimicrobial agents (El-Emary, Khalil, Ali, & El-Adasy, 2005).

Organic Electronics

The synthesis and characterization of pyrazolo[4,3-b]pyridine derivatives containing methoxy and hydroxy phenyl groups have revealed their utility in organic electronics. Such compounds exhibit stable thermal properties and have been used to fabricate devices showing rectification behavior and photovoltaic properties. This application demonstrates the compound's relevance in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells (El-Menyawy, Zedan, & Nawar, 2019).

Mecanismo De Acción

Propiedades

IUPAC Name |

(3-methoxy-1-methylpyrazol-4-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N4O3/c1-24-10-13(16(23-24)27-2)17(26)25-8-6-12(7-9-25)11-28-15-5-3-4-14(22-15)18(19,20)21/h3-5,10,12H,6-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOZKHPUYKAYON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-3-(4-(tetrahydrofuran-2-carbonyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2868651.png)

![N-(1-Cyanobutyl)-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2868657.png)